molecular formula C22H27NO5 B14115973 benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B14115973
M. Wt: 385.5 g/mol
InChI Key: HCNGLJIQMZXBSN-IBGZPJMESA-N
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Description

Benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structural features, including a benzyl group, a methoxyphenyl group, and a tert-butoxycarbonyl-protected amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves multiple steps, including the protection of functional groups, coupling reactions, and esterification. A common synthetic route might include:

  • Protection of the amino group using tert-butoxycarbonyl (Boc) protection.
  • Coupling of the protected amino acid with 4-methoxyphenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
  • Esterification of the resulting intermediate with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol, while reduction of the ester group may yield a primary alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for peptides and proteins.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Applications in the production of polymers and materials.

Mechanism of Action

The mechanism of action of benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
  • Benzyl (2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
  • Benzyl (2S)-3-(4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Uniqueness

The uniqueness of benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate lies in its specific functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(14-16-10-12-18(26-4)13-11-16)20(24)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1

InChI Key

HCNGLJIQMZXBSN-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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